molecular formula C21H18F3NO3 B2942900 4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide CAS No. 1421526-49-9

4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide

Cat. No.: B2942900
CAS No.: 1421526-49-9
M. Wt: 389.374
InChI Key: UWXPPBUVAHMIDG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, other names or identifiers, and its role or use. It may also include information about the class of compounds it belongs to and its relevance in various fields .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves understanding the molecular structure of the compound, including its atoms, bonds, and the spatial arrangement of atoms .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Ligand Properties

  • Compounds with structural similarities to 4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide, such as N-phenyl-3-oxo-butana'mide derivatives, have been synthesized and explored for their ability to form metal complexes. These complexes, particularly with copper(II) and iron(III), are characterized for potential applications in dyes, pigments, and as catalytic or magnetic materials (Güzel, Serindaǧ, & Serin, 1997).

Electrochemical Properties

  • Research on phenol derivatives, including those with trifluoromethyl groups, has contributed significantly to our understanding of electrochemical behaviors in various media. These studies provide insights into oxidation-reduction processes, which are crucial for developing new materials for energy storage and sensors (Villagrán et al., 2006).

Heterocyclic Synthesis

  • Beta-oxoanilides, closely related to the structural framework of the target compound, serve as precursors in the synthesis of heterocyclic compounds. This includes the development of new pyridine and pyrazole derivatives with potential pharmacological activities (Hussein, Harb, & Mousa, 2008).

Pharmacokinetics and Drug Metabolism

  • Studies on related compounds, such as selective androgen receptor modulators, highlight the importance of understanding the pharmacokinetics and metabolism in the development of therapeutic agents. These insights are critical for predicting drug behavior in biological systems, optimizing dosing regimens, and minimizing potential side effects (Wu et al., 2006).

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose. It includes toxicity, environmental impact, and precautions for storage and handling .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses, improvements, or modifications to the compound .

Properties

IUPAC Name

4-oxo-4-phenyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO3/c22-21(23,24)17-9-6-10-18(15-17)28-14-5-4-13-25-20(27)12-11-19(26)16-7-2-1-3-8-16/h1-3,6-10,15H,11-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXPPBUVAHMIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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